(3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone
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Overview
Description
(3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone: is a chemical compound with the molecular formula C17H18ClNOS and a molecular weight of 319.85 g/mol. This compound has been studied for its potential biological properties and applications in various fields of research and industry.
Preparation Methods
The synthesis of (3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone typically involves the reaction of 4-chlorobenzylamine with thiophene-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, especially nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science:
Biology:
Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes, making it a potential candidate for drug development.
Antimicrobial Activity: It exhibits antimicrobial properties, which can be utilized in the development of new antibiotics.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new therapeutic agents targeting specific diseases.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: The compound’s properties make it valuable in the production of pharmaceutical products.
Mechanism of Action
The mechanism of action of (3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3-(4-Chlorophenyl)azepan-1-yl)(furan-3-yl)methanone: This compound is similar in structure but contains a furan ring instead of a thiophene ring.
(3-(4-Chlorophenyl)azepan-1-yl)(pyridin-3-yl)methanone: This compound has a pyridine ring instead of a thiophene ring.
Uniqueness:
- The presence of the thiophene ring in (3-(4-Chlorophenyl)azepan-1-yl)(thiophen-3-yl)methanone imparts unique electronic and steric properties, making it distinct from its analogs with different heterocyclic rings. These properties can influence the compound’s reactivity, biological activity, and potential applications.
Properties
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS/c18-16-6-4-13(5-7-16)14-3-1-2-9-19(11-14)17(20)15-8-10-21-12-15/h4-8,10,12,14H,1-3,9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOVVSPHRJOSKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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